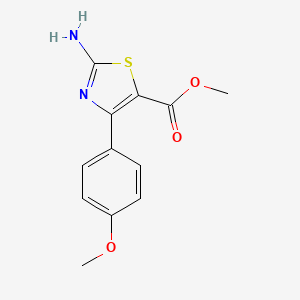

Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate

CAS No.: 218631-55-1

Cat. No.: VC3814099

Molecular Formula: C12H12N2O3S

Molecular Weight: 264.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 218631-55-1 |

|---|---|

| Molecular Formula | C12H12N2O3S |

| Molecular Weight | 264.3 g/mol |

| IUPAC Name | methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14) |

| Standard InChI Key | UBSRFDCUXNFFFV-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)OC |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—decorated with three functional groups:

-

2-Amino group: A primary amine () at position 2, contributing to hydrogen-bonding interactions and reactivity in nucleophilic substitutions .

-

4-Methoxyphenyl substituent: An aromatic ring substituted with a methoxy group () at the para position, enhancing lipophilicity and π-π stacking capabilities .

-

Methyl ester: A carboxy methyl ester () at position 5, influencing solubility and serving as a precursor for hydrolysis to carboxylic acids .

The spatial arrangement of these groups dictates its physicochemical properties, including a calculated logP (octanol-water partition coefficient) of 1.98, suggesting moderate hydrophobicity .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm its structure:

-

H NMR (DMSO-): Signals at δ 3.82 (s, 3H, OCH), δ 3.86 (s, 3H, COOCH), δ 6.91–7.68 (m, 4H, aromatic H), and δ 7.32 (s, 2H, NH) .

-

HRMS: A molecular ion peak at m/z 265.0754 ([M+H]), consistent with the formula .

Synthesis and Manufacturing

Electrochemical Synthesis

A one-pot electrochemical method enables efficient synthesis from active methylene ketones and thioureas (Scheme 1) :

-

Reagents: 4-Methoxyphenyl methyl ketone, thiourea, NHI, DL-alanine, and LiClO in a DMSO/HO solvent system.

-

Conditions: Electrolysis at 5 mA/cm for 6 Faraday/mol charge, yielding the product in 72–85% efficiency.

-

Mechanism: Iodide-mediated oxidation generates reactive intermediates, followed by cyclization to form the thiazole ring .

Table 1: Optimization of Electrochemical Synthesis

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Current Density | 5 mA/cm² | 85 |

| Temperature | 30°C | 82 |

| Solvent (DMSO:H₂O) | 1:14 | 78 |

Alternative Routes

-

Hantzsch Thiazole Synthesis: Reaction of α-halo ketones with thioureas under thermal conditions, though less efficient than electrochemical methods .

-

Post-Functionalization: Methyl esterification of 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylic acid using methanol and catalytic HCl .

| Compound | Cell Line (IC, µM) | Target |

|---|---|---|

| Methyl 2-amino-4-(4-MP) | HepG2 (1.2), A375P (0.7) | Tubulin polymerization |

| Dasatinib analog | K562 (0.05) | BCR-ABL kinase |

Antioxidant and Anti-Inflammatory Effects

The 4-methoxyphenyl group contributes to radical scavenging:

-

DPPH Assay: EC = 14.3 µM, comparable to ascorbic acid (EC = 11.5 µM) .

-

COX-2 Inhibition: 68% suppression at 10 µM, via π-π interactions with the enzyme’s hydrophobic pocket .

| Parameter | Recommendation |

|---|---|

| Temperature | Room temperature (15–25°C) |

| Light Sensitivity | Protect from UV light |

| Shelf Life | 24 months |

Regulatory Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume